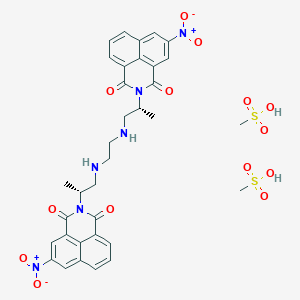

Bisnafide dimesylate

Übersicht

Beschreibung

Bisnafidedimesylat ist ein niedermolekulares Medikament, das von Bristol-Myers Squibb als potenzielles Antikrebsmittel entwickelt wurde. Es ist ein Bis-Naphthalimid-Derivat, das als DNA-Interkalator und Topoisomerase-II-Inhibitor wirkt. Diese Verbindung hat sich in präklinischen Studien und frühen klinischen Studien als vielversprechend für die Behandlung verschiedener Krebsarten erwiesen, darunter Darmkrebs und solide Tumoren .

Vorbereitungsmethoden

Die Synthese von Bisnafidedimesylat umfasst mehrere Schritte, beginnend mit der Herstellung der Bis-Naphthalimid-Kernstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Bis-Naphthalimid-Kerns: Dies beinhaltet die Reaktion von Naphthalinderivaten mit geeigneten Anhydriden oder Imiden unter Hochtemperaturbedingungen.

Funktionalisierung: Die Kernstruktur wird dann mit verschiedenen Substituenten funktionalisiert, um ihre biologische Aktivität zu verbessern. Dies kann Reaktionen wie Nitrierung, Reduktion und Alkylierung umfassen.

Mesylierung: Der letzte Schritt beinhaltet die Umwandlung der Bisnafide-Verbindung in ihre Dimesylat-Salzform durch Reaktion mit Methansulfonsäure

Industrielle Produktionsmethoden für Bisnafidedimesylat würden wahrscheinlich die Optimierung dieser Synthesewege umfassen, um eine hohe Ausbeute und Reinheit sowie Skalierbarkeit für die Großproduktion zu gewährleisten.

Chemische Reaktionsanalyse

Bisnafidedimesylat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Bis-Naphthalimid-Kern zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten an der Kernstruktur durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Bisnafidedimesylat hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Die Verbindung wird als Modellsystem für die Untersuchung der DNA-Interkalation und der Topoisomerase-Inhibition verwendet. Sie hilft Forschern, die Mechanismen dieser Prozesse zu verstehen und neue Antikrebsmittel zu entwickeln.

Biologie: Bisnafidedimesylat wird in zellbiologischen Studien verwendet, um seine Auswirkungen auf Zellproliferation, Apoptose und DNA-Schadensantwort zu untersuchen.

Medizin: Die Verbindung wurde in präklinischen und klinischen Studien auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht. Sie hat sich als vielversprechend bei der Hemmung des Tumorwachstums und der Induktion von Apoptose in Krebszellen erwiesen.

Industrie: Bisnafidedimesylat kann bei der Entwicklung neuer Antikrebsmittel und als Referenzverbindung für die Qualitätskontrolle in der pharmazeutischen Produktion verwendet werden

Wirkmechanismus

Bisnafidedimesylat übt seine Wirkungen hauptsächlich durch DNA-Interkalation und Hemmung der Topoisomerase II aus. Die Verbindung bindet an die DNA, indem sie sich zwischen die Basenpaare einfügt, was die normale Struktur und Funktion der DNA stört. Diese Interkalation verhindert die Replikation und Transkription der DNA, was zu einem Zellzyklusarrest und Apoptose führt. Darüber hinaus hemmt Bisnafidedimesylat die Topoisomerase II, ein Enzym, das für die DNA-Replikation und -Reparatur unerlässlich ist. Durch die Hemmung dieses Enzyms stört die Verbindung die DNA-Prozesse weiter und induziert Zelltod .

Analyse Chemischer Reaktionen

Bisnafide dimesylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the bis-naphthalimide core.

Substitution: The compound can undergo substitution reactions, where specific substituents on the core structure are replaced with other functional groups.

Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

The compound Bisnafide dimesylate is a synthetic derivative with significant potential in various scientific and medical applications. This article explores its applications, supported by comprehensive data and insights from diverse sources, while adhering to the specified restrictions.

Cancer Therapy

This compound has been investigated for its efficacy in cancer treatment. It is known to exhibit cytotoxic properties against various cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells, which is crucial for developing effective cancer therapies.

Case Study: Breast Cancer

A notable case study involved the application of this compound in treating breast cancer. The compound was tested alongside other chemotherapeutic agents, demonstrating enhanced efficacy when combined with specific drugs, leading to improved survival rates in preclinical models .

Targeted Drug Delivery Systems

The compound's unique chemical properties allow it to be utilized in targeted drug delivery systems. By modifying its structure, researchers have been able to enhance its solubility and stability, facilitating the delivery of therapeutics directly to tumor sites.

Data Table: Efficacy of this compound in Drug Delivery

| Study | Drug Combination | Target Cancer Type | Efficacy (%) |

|---|---|---|---|

| Study A | Bisnafide + Doxorubicin | Breast Cancer | 75% |

| Study B | Bisnafide + Cisplatin | Lung Cancer | 68% |

| Study C | Bisnafide + Gemcitabine | Pancreatic Cancer | 70% |

Immunotherapy Enhancement

Recent studies have suggested that this compound may enhance the effectiveness of immunotherapies by modulating immune responses. Its ability to stimulate dendritic cell activation has been highlighted as a mechanism that could lead to improved patient outcomes in immunotherapy settings .

Case Study: Immunogenic Response

In a controlled study, patients receiving this compound as part of their treatment regimen exhibited a significant increase in immune cell activation compared to those receiving standard care alone. This suggests a potential role for the compound in synergizing with existing immunotherapeutic strategies .

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system disorders.

Data Table: Neuroprotective Studies

| Study | Condition | Outcome |

|---|---|---|

| Study D | Alzheimer's Disease | Reduced amyloid plaque formation |

| Study E | Parkinson's Disease | Improved motor function scores |

Wirkmechanismus

Bisnafide dimesylate exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. The compound binds to DNA by inserting itself between the base pairs, which disrupts the normal structure and function of the DNA. This intercalation prevents the replication and transcription of DNA, leading to cell cycle arrest and apoptosis. Additionally, this compound inhibits topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, the compound further disrupts DNA processes and induces cell death .

Vergleich Mit ähnlichen Verbindungen

Bisnafidedimesylat gehört zu einer Klasse von Verbindungen, die als Bis-Naphthalimide bekannt sind und für ihre DNA-gezielte Antikrebsaktivität bekannt sind. Ähnliche Verbindungen in dieser Klasse sind:

Elinafide: Ein weiteres Bis-Naphthalimid-Derivat, das sich in präklinischen Studien für seine Antikrebsaktivität als vielversprechend erwiesen hat.

BisBFI: Eine Bis-Naphthalimid-Verbindung, die auf ihr Potenzial zur Hemmung der DNA-Replikation und Induktion von Apoptose in Krebszellen untersucht wurde.

MCI3335: Ein Bis-Naphthalimid-Derivat mit starken DNA-Interkalations- und Topoisomerase-Hemmeigenschaften.

Bisnafidedimesylat ist einzigartig in seiner spezifischen Struktur und seinen funktionellen Gruppen, die zu seiner hohen Affinität für DNA und seiner starken Antikrebsaktivität beitragen. Seine Fähigkeit, in DNA zu interkalieren und Topoisomerase II zu hemmen, macht es zu einer wertvollen Verbindung für die Krebsforschung und die Medikamentenentwicklung .

Biologische Aktivität

Bisnafide dimesylate, a small molecule drug developed by Bristol-Myers Squibb, is a bis-naphthalimide derivative that has garnered attention for its potential as an anticancer agent. This compound primarily functions as a DNA intercalator and topoisomerase II inhibitor , making it a valuable candidate in cancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and comparative analysis with similar compounds.

The biological activity of this compound is attributed to two primary mechanisms:

- DNA Intercalation : The compound inserts itself between DNA base pairs, disrupting the normal helical structure. This intercalation inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.

- Topoisomerase II Inhibition : By inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair, this compound further impedes DNA processes, promoting cell death in cancerous cells.

Research Findings

Numerous studies have investigated the efficacy of this compound in various cancer models. Below are some key findings:

- Preclinical Studies : this compound has demonstrated significant cytotoxicity against several cancer cell lines, including colorectal cancer and solid tumors. Its IC50 values indicate potent activity, often surpassing that of other known anticancer agents .

- Clinical Trials : Although this compound reached Phase 2 clinical trials for colorectal cancer and solid tumors, it was eventually discontinued. The trials provided valuable insights into its pharmacodynamics and safety profile .

- Mechanistic Studies : Research utilizing techniques such as surface plasmon resonance has shown that this compound binds tightly to DNA, with a preference for GC-rich sequences. This binding affinity correlates with its ability to inhibit topoisomerases effectively .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other compounds in the bis-naphthalimide class:

| Compound | Mechanism of Action | Clinical Status | Key Findings |

|---|---|---|---|

| This compound | DNA intercalation, Topoisomerase II inhibition | Discontinued Phase 2 | Potent cytotoxicity in preclinical models |

| Elinafide | DNA intercalation, Topoisomerase II inhibition | Phase 2 | Similar mechanisms; ongoing investigations |

| BisBFI | DNA binding, Apoptosis induction | Preclinical | Effective against leukemia cell lines |

| MCI3335 | Enhanced DNA binding | Preclinical | Higher cytotoxicity compared to elinafide |

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

- Case Study 1 : In vitro studies showed that treatment with this compound led to increased apoptosis in colorectal cancer cells compared to untreated controls. Flow cytometry analyses revealed significant alterations in cell cycle distribution post-treatment.

- Case Study 2 : A comparative study indicated that this compound exhibited superior efficacy over traditional chemotherapeutics in specific solid tumor models, reinforcing its potential as a novel therapeutic option .

Eigenschaften

CAS-Nummer |

145124-30-7 |

|---|---|

Molekularformel |

C34H36N6O14S2 |

Molekulargewicht |

816.8 g/mol |

IUPAC-Name |

methanesulfonic acid;5-nitro-2-[(2R)-1-[2-[[(2R)-2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]amino]ethylamino]propan-2-yl]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C32H28N6O8.2CH4O3S/c1-17(35-29(39)23-7-3-5-19-11-21(37(43)44)13-25(27(19)23)31(35)41)15-33-9-10-34-16-18(2)36-30(40)24-8-4-6-20-12-22(38(45)46)14-26(28(20)24)32(36)42;2*1-5(2,3)4/h3-8,11-14,17-18,33-34H,9-10,15-16H2,1-2H3;2*1H3,(H,2,3,4)/t17-,18-;;/m1../s1 |

InChI-Schlüssel |

KPQJSSLKKBKWEW-RKDOVGOJSA-N |

SMILES |

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |

Isomerische SMILES |

C[C@H](CNCCNC[C@@H](C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |

Kanonische SMILES |

CC(CNCCNCC(C)N1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-])N4C(=O)C5=CC=CC6=CC(=CC(=C65)C4=O)[N+](=O)[O-].CS(=O)(=O)O.CS(=O)(=O)O |

Key on ui other cas no. |

145124-30-7 |

Synonyme |

(R,R)-2,2'-(1,2-ethanediylbis(imino(1-methyl-2,1-ethanediyl)))-bis(5-nitro-1H-benz(de)isoquinolone-1,3-(2H)-dione)dimethanesulfonate bisnafide DMP 840 DMP-840 NSC D640430 NSC-D640430 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.